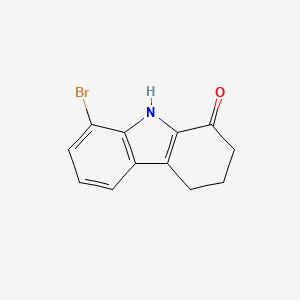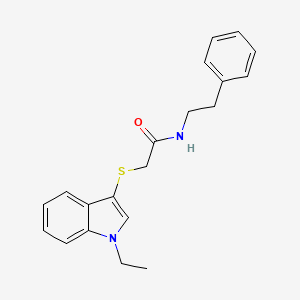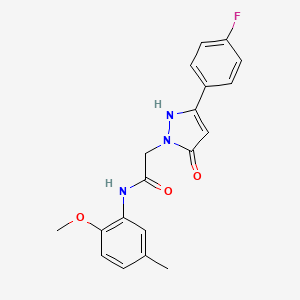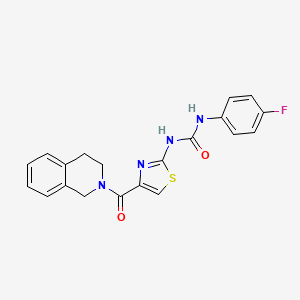
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations. In
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one have been investigated for their anticancer properties. For example, fluoro-substituted benzopyran derivatives, which share structural similarities with the compound , have shown significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
HIV Integrase Inhibition
Another study on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which are structurally related to this compound, found these compounds to be potent inhibitors of the HIV-integrase-catalyzed strand transfer process. This suggests potential applications in the treatment of AIDS (Pace et al., 2007).
Antimicrobial and Antitumor Agents
Derivatives of pyrimidine thione, similar to the compound of interest, have been shown to possess potent inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showcasing their potential as antitumor agents and for treating infections caused by these pathogens (Robson et al., 1997).
Antibacterial Agents
Research into 2,4-diamino-5-benzylpyrimidines and analogs, which are structurally related to this compound, has explored their use as antibacterial agents. This underscores the compound's potential in developing new antibacterial treatments (Rauckman & Roth, 1980).
Antimicrobial Activities from Thiopyrimidine and Thiazolopyrimidines
Novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives synthesized from reactions involving structurally related compounds have demonstrated antimicrobial activities. These findings point towards potential applications in combating microbial infections (Hawas et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves the reaction of 3-fluorobenzyl mercaptan with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "3-fluorobenzyl mercaptan", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluorobenzyl mercaptan in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours).", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain the desired compound." ] } | |
Numéro CAS |
898445-40-4 |
Formule moléculaire |
C12H11FN2OS |
Poids moléculaire |
250.29 |
Nom IUPAC |
4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
Clé InChI |
CFKLQFRUEYMNTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)

![N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2960506.png)

![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)

![Tert-butyl (3S)-3-[4-[(but-2-ynoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2960514.png)

![2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2960516.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)
![1-[2-[(3-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2960520.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)
